molecular formula C29H48O B1252614 24-Methylenepollinasterol CAS No. 34443-88-4

24-Methylenepollinasterol

Cat. No. B1252614
CAS RN: 34443-88-4
M. Wt: 412.7 g/mol
InChI Key: AIPIOTMFPXYEQS-UHFFFAOYSA-N
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Description

24-Methylenepollinasterol belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. 24-Methylenepollinasterol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. 24-Methylenepollinasterol has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 24-methylenepollinasterol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 24-methylenepollinasterol can be found in cucumber and fruits. This makes 24-methylenepollinasterol a potential biomarker for the consumption of these food products.

Scientific Research Applications

Synthesis and Structural Elucidation

  • 24-Methylenepollinasterol, also known as 24-methylenecholest-4-en-3β,6α-diol, was synthesized from stigmasterol in a study by Cui, Lin, Zeng, and Su (2002). The synthesis involved several steps, including the introduction of the sterol side-chain and construction of the steroidal nucleus, leading to insights into sterol chemistry and potential applications in biochemical research (Cui, Lin, Zeng, & Su, 2002).

Role in Plant Growth and Development

  • Brassinosteroids, which include compounds like 24-epibrassinolide (related to 24-methylenepollinasterol), play a significant role in plant growth and development. Janeczko et al. (2010) explored the effects of exogenously applied 24-epibrassinolide on wheat, finding it influenced grain yield and chemical composition. This suggests potential agricultural applications of similar compounds in improving crop productivity (Janeczko et al., 2010).
  • Another study by Çoban and Baydar (2016) demonstrated that brassinosteroid (24-epibrassinolide) positively influenced the growth and essential oil production in peppermint, highlighting its utility in enhancing yield and quality in aromatic plants (Çoban & Baydar, 2016).

Brassinosteroid Biosynthesis Pathways

  • Bajguz, Chmur, and Gruszka (2020) provided a comprehensive overview of brassinosteroid biosynthesis pathways, including those of compounds like 24-methylenepollinasterol. Their work detailed the substrates, products, and connections within these pathways, offering insights into the biosynthesis of steroids in plants, which is crucial for understanding plant physiology and development (Bajguz, Chmur, & Gruszka, 2020).

Sterol Analysis in Marine Diatoms

  • In marine biology, Kates, Tremblay, Anderson, and Volcani (2006) identified the presence of 24-methylene cholesterol in the non-photosynthetic marine diatom Nitzschia alba. This discovery contributes to our understanding of sterol biosynthesis in marine organisms and its ecological implications (Kates, Tremblay, Anderson, & Volcani, 2006).

properties

CAS RN

34443-88-4

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

12,16-dimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol

InChI

InChI=1S/C29H48O/c1-19(2)20(3)7-8-21(4)24-12-13-27(6)25-10-9-22-17-23(30)11-14-28(22)18-29(25,28)16-15-26(24,27)5/h19,21-25,30H,3,7-18H2,1-2,4-6H3

InChI Key

AIPIOTMFPXYEQS-UHFFFAOYSA-N

SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

Canonical SMILES

CC(C)C(=C)CCC(C)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5)O)C)C

melting_point

115-117°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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24-Methylenepollinasterol
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24-Methylenepollinasterol

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